molecular formula C10H11NO B13964006 trans-2-Phenyl-1-cyclopropanecarboxamide CAS No. 939-88-8

trans-2-Phenyl-1-cyclopropanecarboxamide

Cat. No.: B13964006
CAS No.: 939-88-8
M. Wt: 161.20 g/mol
InChI Key: IOWKRFFHXWDUIS-DTWKUNHWSA-N
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Description

(1R,2R)-2-Phenylcyclopropanecarboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its cyclopropane ring, which is substituted with a phenyl group and a carboxamide group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of the atoms, which is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Phenylcyclopropanecarboxamide typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be converted to the carboxamide through various functional group interconversions.

Industrial Production Methods

Industrial production of (1R,2R)-2-Phenylcyclopropanecarboxamide often employs scalable cyclopropanation reactions using cost-effective and readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Phenylcyclopropanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

    Substitution: The phenyl group and the cyclopropane ring can undergo substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Phenylcyclopropanecarboxamide is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis

Properties

CAS No.

939-88-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(1R,2R)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H11NO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,11,12)/t8-,9+/m0/s1

InChI Key

IOWKRFFHXWDUIS-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)N)C2=CC=CC=C2

Canonical SMILES

C1C(C1C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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